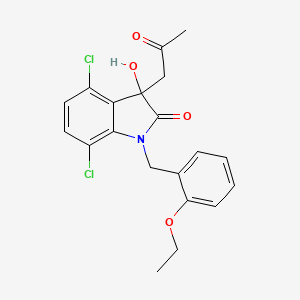

4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO4/c1-3-27-16-7-5-4-6-13(16)11-23-18-15(22)9-8-14(21)17(18)20(26,19(23)25)10-12(2)24/h4-9,26H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGRNHCYIAJGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,7-Dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a complex indolinone core, substituted with ethoxy and oxopropyl groups, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies have shown that indolinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and autophagy. This is primarily mediated through targeting lysosomal pathways .

- Interaction with Receptors : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating neurotransmitter release or other physiological responses .

- Antioxidant Activity : Some indolinone derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

Anticancer Properties

A significant area of research focuses on the anticancer properties of this compound. For instance, derivatives have shown promising results in inhibiting hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved includes the induction of autophagy and apoptosis via lysosomal targeting .

Case Studies

-

Study on Hepatocellular Carcinoma :

- Objective : To evaluate the efficacy of this compound in cancer treatment.

- Findings : The compound significantly reduced tumor cell migration and induced cell death through autophagic pathways. It was observed that the compound entered cancer cells via polyamine transporters localized in lysosomes .

- Neuroprotective Effects :

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) evaluated the compound against various human tumor cell lines, demonstrating notable antitumor efficacy. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating its potency against cancer cells .

Table 1: Anticancer Efficacy of the Compound

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MCF-7 (Breast) | 15.72 | 50.68 |

| A549 (Lung) | 18.45 | 55.12 |

| HCT116 (Colon) | 12.34 | 45.00 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition of bacterial growth, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by researchers at a leading pharmaceutical institute involved testing the compound on a panel of cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, suggesting its potential as a lead compound for developing new anticancer therapies . -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The findings revealed that certain derivatives maintained their efficacy even in resistant strains, highlighting their potential for developing novel antibiotics .

Comparison with Similar Compounds

Table 2: Bioactivity of Selected Analogs

| Compound Name | Biological Activity (IC50 or EC50) | Reference |

|---|---|---|

| 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | NO inhibition (IC50 = 34 μM) | |

| YK-4-279 | Anticancer (kinase inhibition) | |

| 3d (4-Chlorophenyl) | Not reported |

Key Insights:

- Halogenation and Bioactivity: Dichloro substitution (as in YK-4-279) is associated with kinase inhibition and anticancer activity, likely due to enhanced electrophilicity and target binding . The target compound’s 4,7-dichloro groups may similarly improve bioactivity compared to non-halogenated analogs like the NO inhibitor in .

- Role of the 1-Substituent : The 2-ethoxybenzyl group in the target compound could enhance blood-brain barrier penetration or metabolic stability compared to unsubstituted (e.g., ) or benzyl-substituted (e.g., 3p ) analogs.

Physicochemical Properties

- Lipophilicity : Chlorine atoms and aromatic substituents increase logP values, improving membrane permeability. The ethoxy group in the target compound may balance hydrophobicity, offering better solubility than YK-4-279’s methoxyphenyl group .

- Spectral Data : NMR and MS patterns for the 3-hydroxy-3-(2-oxopropyl) core (δH ~2.5–3.5 ppm for oxopropyl; m/z ~280–400 [M+H]+) are consistent across analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4,7-dichloro-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, and how can stereochemistry be confirmed?

- Methodological Answer :

- Core Synthesis : Start with isatin derivatives (e.g., 5-chloro-isatin for dichloro substitution). Use asymmetric catalysis (e.g., chiral proline catalysts) to introduce the 3-hydroxy group via aldol-like reactions with acetone derivatives (e.g., 2-oxopropyl groups) .

- Substitutions : Introduce the 2-ethoxybenzyl group at the N1 position via alkylation or reductive amination .

- Characterization : Confirm stereochemistry using optical rotation comparisons (reported for S-configuration in similar compounds) and 2D NMR (e.g., NOESY for spatial correlations) .

Q. How can researchers assess nitric oxide (NO) inhibitory activity of this compound in vitro?

- Methodological Answer :

- Cell Model : Use murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS, 0.01 μg/mL) to induce NO production .

- Assay : Measure NO levels in supernatants using Griess reagent (detects nitrite, a stable NO metabolite). Include controls (e.g., NF-κB inhibitor BOT-64) to validate assay specificity .

- Cytotoxicity : Perform parallel MTT assays to rule out nonspecific cell death (e.g., test concentrations up to 48 μM) .

- Data : Expected IC₅₀ for NO inhibition in analogs is ~34 μM .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for backbone assignment; DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₁₆Cl₂NO₄) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., 3-hydroxy group configuration) .

- HPLC-PDA : Purity assessment (>98%) with UV profiles matching literature .

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity in analogs of this compound?

- Methodological Answer :

- SAR Insights :

- Design Strategy : Prioritize chloro substituents at C4/C7 for electron-withdrawing effects and lipophilic N-benzyl groups (e.g., 2-ethoxybenzyl) to improve membrane permeability .

Q. What strategies address low aqueous solubility in bioactivity assays?

- Methodological Answer :

- Solubility Enhancers : Use DMSO (≤0.1% v/v) with vehicle controls to avoid solvent toxicity .

- Prodrug Design : Introduce phosphate or PEG groups at the 3-hydroxy position for improved hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell-based assays .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Standardization : Adopt consistent cell lines (e.g., NCI-60 panel for anticancer screening) and LPS concentrations (0.01 μg/mL for NO assays) .

- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .

- Mechanistic Follow-Up : Use NF-κB reporter assays to distinguish NF-κB-dependent vs. -independent pathways (e.g., JAK/STAT or p38MAPK) in NO inhibition .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking Studies : Model interactions with targets like iNOS (for NO inhibition) or topoisomerase II (anticancer) using MOE or AutoDock .

- QSAR Models : Train models on analogs with reported GI₅₀/IC₅₀ values (e.g., 3D descriptors for Cl and ethoxybenzyl groups) .

- MD Simulations : Simulate stability of 3-hydroxy conformation in aqueous vs. lipid environments to guide solubility modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.